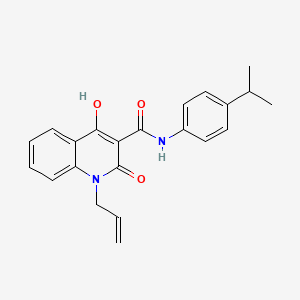

1-allyl-4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Allyl-4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide, also known as AHDIQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AHDIQ belongs to the quinoline family of compounds and has been found to exhibit a range of biological activities.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

The compound's structure is related to that of various quinoline derivatives, which have been extensively studied for their antimicrobial properties. Quinoline derivatives, such as those synthesized in the study by Desai, Dodiya, and Shihora (2011), demonstrate significant in vitro antibacterial and antifungal activities against a range of pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The structural elucidation of these compounds through IR, 1H NMR, 13C NMR, and Mass spectra underpins the potential of quinoline carboxamide derivatives in antimicrobial research (Desai, Dodiya, & Shihora, 2011).

Catalytic Applications in Organic Synthesis

Luo et al. (2019) described the use of a palladium-catalyzed stereospecific alkylation of allylamines with primary and secondary alkyl iodides, where isoquinoline-1-carboxamide (IQA) serves as a directing group. This process showcases the compound's relevance in synthesizing multisubstituted olefin products in cis configuration, which are valuable in various synthetic organic chemistry applications. The study's focus on mechanistic insights, especially the rate-determining step of alkenyl C–H bond activation, highlights the compound's potential in facilitating complex organic synthesis (Luo et al., 2019).

Synthesis of Asymmetric and Fluorescent Agents

The synthesis of asymmetric agents, such as alpha-hydroxycarboxylic acid derivatives, involves the use of allyl systems as substrates for catalytic asymmetric allylic alkylation, demonstrating the structural versatility and synthetic utility of allyl-containing compounds. Trost, Dogra, and Franzini (2004) illustrated this through the synthesis of 5H-alkyl-2-phenyl-oxazol-4-ones, highlighting the compound's potential in the development of new asymmetric synthesis methodologies. Additionally, the fluorescent properties of these compounds were evaluated, suggesting their application in creating novel fluorescence agents (Trost, Dogra, & Franzini, 2004).

Antimicrobial Additives for Jet Fuel

The study by Magerramov et al. (2008) on aminomethylated derivatives of allylphenols as antimicrobial additives for jet fuel TS-1 revealed that these compounds exhibit superior performance compared to the well-known antibacterial additive 8-hydroxyquinoline. This research underscores the potential of allyl-containing compounds in industrial applications, particularly as effective antimicrobial additives for fuels, showcasing their broad utility beyond pharmaceutical applications (Magerramov et al., 2008).

Propiedades

IUPAC Name |

4-hydroxy-2-oxo-N-(4-propan-2-ylphenyl)-1-prop-2-enylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c1-4-13-24-18-8-6-5-7-17(18)20(25)19(22(24)27)21(26)23-16-11-9-15(10-12-16)14(2)3/h4-12,14,25H,1,13H2,2-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCFDPOXWKBQQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2967038.png)

![1-[2-(1H-Indol-3-yl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2967041.png)

![tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2967048.png)

![4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B2967049.png)

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide](/img/structure/B2967050.png)

![2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2967051.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2967060.png)